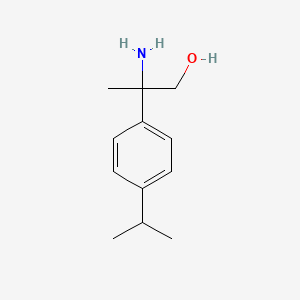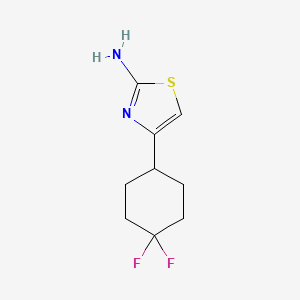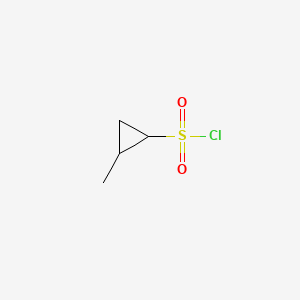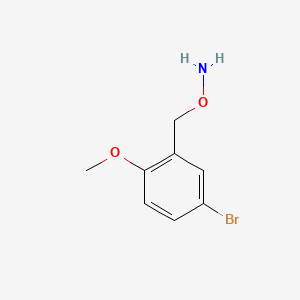
Hydroxylamine, O-(5-bromo-2-methoxybenzyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[(5-bromo-2-methoxyphenyl)methyl]hydroxylamine is a chemical compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.07 g/mol . This compound is known for its unique structure, which includes a bromine atom, a methoxy group, and a hydroxylamine group attached to a phenyl ring. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[(5-bromo-2-methoxyphenyl)methyl]hydroxylamine typically involves multiple steps. One common method starts with the acetylation of o-methoxyphenol using acetic anhydride under sulfuric acid catalysis to protect the phenolic hydroxyl group. This is followed by bromination using bromine in the presence of iron powder as a catalyst. Finally, deacetylation is performed in a sodium hydrogen carbonate solution to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
O-[(5-bromo-2-methoxyphenyl)methyl]hydroxylamine can undergo several types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
O-[(5-bromo-2-methoxyphenyl)methyl]hydroxylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of O-[(5-bromo-2-methoxyphenyl)methyl]hydroxylamine involves its interaction with various molecular targets and pathways. The hydroxylamine group can participate in redox reactions, affecting cellular oxidative stress levels. The bromine atom and methoxy group can influence the compound’s binding affinity to specific enzymes or receptors, modulating their activity. Detailed studies on its exact molecular targets and pathways are still ongoing.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-methoxyphenyl mesylate
- 5-Bromo-2-methoxyphenol
- 5-Bromo-2-methoxybenzenesulfonyl chloride
Uniqueness
O-[(5-bromo-2-methoxyphenyl)methyl]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity compared to other similar compounds. This functional group allows the compound to participate in specific redox and substitution reactions that are not possible with its analogs.
Propriétés
Numéro CAS |
23993-41-1 |
|---|---|
Formule moléculaire |
C8H10BrNO2 |
Poids moléculaire |
232.07 g/mol |
Nom IUPAC |
O-[(5-bromo-2-methoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10BrNO2/c1-11-8-3-2-7(9)4-6(8)5-12-10/h2-4H,5,10H2,1H3 |
Clé InChI |
CHONYXOIGVXXGW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Br)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


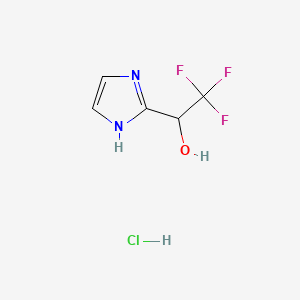
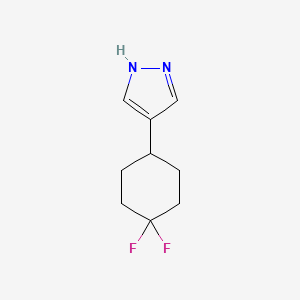
![2-Amino-2-[4-(prop-2-en-1-yloxy)phenyl]ethan-1-ol](/img/structure/B13613553.png)

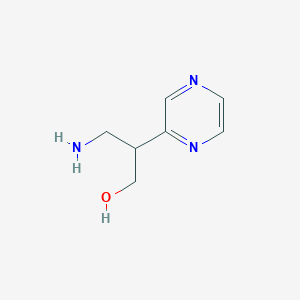
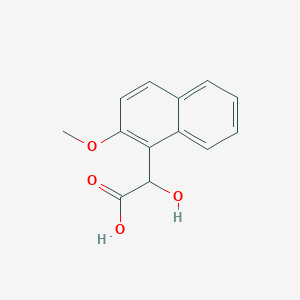
![8,8-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13613564.png)
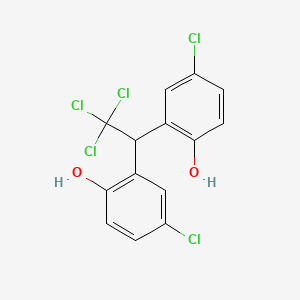
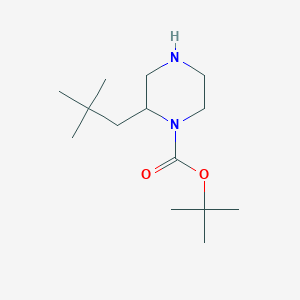

![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13613574.png)
